2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 18111-22-3
VCID: VC21056394
InChI: InChI=1S/C12H17NO5/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8H,4,13H2,1-3H3,(H,14,15)
SMILES: COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)N
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol

2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

CAS No.: 18111-22-3

Cat. No.: VC21056394

Molecular Formula: C12H17NO5

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid - 18111-22-3

Specification

CAS No. 18111-22-3
Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
IUPAC Name 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Standard InChI InChI=1S/C12H17NO5/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8H,4,13H2,1-3H3,(H,14,15)
Standard InChI Key AYPXBNMIJGVJDE-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)N

Introduction

Chemical Structure and Properties

Molecular Identification

2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is characterized by the molecular formula C12H17NO5 and a molecular weight of 255.27 g/mol . The compound features a phenyl ring with three methoxy groups at positions 3, 4, and 5, along with an amino group at the alpha carbon of the propanoic acid chain . This specific arrangement creates a chiral center at the alpha carbon, resulting in two enantiomeric forms: the (S)-enantiomer (L-form) and the (R)-enantiomer (D-form) .

Physical and Chemical Properties

The compound possesses several notable physicochemical properties that influence its behavior in biological systems and chemical reactions. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

PropertyValue
Molecular Weight255.27 g/mol
XLogP3-AA-1.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6
Exact Mass255.11067264 Da

Source: Data compiled from PubChem

The compound's relatively low XLogP3-AA value (-1.5) indicates moderate hydrophilicity, which is atypical for amino acids with aromatic side chains but can be attributed to the three oxygen-containing methoxy groups . This property affects its solubility profile and membrane permeability, both crucial factors for pharmaceutical applications.

Stereochemistry

The stereochemistry of 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a defining characteristic that significantly influences its biological activity. The compound exists in two enantiomeric forms:

  • (S)-2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS: 18652-97-6), also known as 3,4,5-trimethoxy-L-phenylalanine

  • (R)-2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS: 477254-80-1), also known as 3,4,5-trimethoxy-D-phenylalanine

These enantiomers have identical physical and chemical properties but differ in their three-dimensional spatial arrangement and their interaction with biological systems. The (S)-enantiomer mimics the natural L-amino acid configuration predominantly found in proteins, while the (R)-enantiomer corresponds to the less common D-amino acid configuration .

Synthetic Approaches

Industrial Production Considerations

For larger-scale production, factors such as yield optimization, cost-effectiveness, and environmental impact must be considered. Modern industrial approaches may employ continuous flow processes, catalytic methods, and green chemistry principles to enhance efficiency and sustainability.

Structural Comparisons

Related Compounds

Several structurally related compounds exhibit important similarities and differences to 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. Table 2 presents a comparative analysis of these compounds.

Table 2: Comparison of 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesCAS Number
2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acidC12H17NO5255.27 g/molReference compound18652-97-6 (S) / 477254-80-1 (R)
2-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acidC12H17NO5255.27 g/molDifferent methoxy positions (2,4,5 vs. 3,4,5)23358-63-6
3-(3,4,5-Trimethoxyphenyl)propanoic acidC12H16O5240.25 g/molLacks amino group at position 225173-72-2
(3S)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acidC12H17NO5255.27 g/molAmino group at position 3 instead of 2Various

Source: Data compiled from search results

Impact of Structural Variations

The position and arrangement of functional groups significantly affect the biological activity and chemical behavior of these compounds:

  • The position of methoxy groups alters electronic distribution and steric properties, affecting receptor binding and enzyme interactions

  • The presence or absence of the amino group fundamentally changes the compound's acid-base properties and ability to participate in peptide bond formation

  • The stereochemistry at the chiral center determines how the molecule is recognized by stereospecific biological systems such as enzymes and receptors

Biological and Pharmacological Properties

Structure-Activity Relationships

The biological activity of 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is highly dependent on its structural features:

  • The three methoxy groups significantly alter the electronic properties of the phenyl ring, affecting its interaction with biological targets

  • The stereochemistry at the alpha carbon is crucial for recognition by biological systems, with the (S)-enantiomer typically showing higher affinity for L-amino acid recognizing systems

  • The distance between the aromatic ring and the amino acid functionality influences how the molecule fits into binding pockets of enzymes and receptors

Research Applications

Pharmaceutical Development

2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid shows promise in pharmaceutical research and development for various therapeutic areas:

  • Neurodegenerative Disorders: Its potential neuroprotective properties make it relevant for conditions such as Alzheimer's disease and Parkinson's disease

  • Anti-cancer Research: The compound's unique structural features may enable interactions with cancer-related targets, similar to other trimethoxyphenyl-containing compounds

  • Anti-inflammatory Applications: Its potential to modulate inflammatory pathways could be valuable in developing treatments for inflammatory conditions

Biochemical Research

The compound serves as a valuable tool in biochemical research:

  • Enzyme Studies: As an unnatural amino acid, it can be used to probe enzyme specificity and mechanisms

  • Metabolic Pathway Investigations: Its incorporation into peptides can help track metabolic processes and protein trafficking

  • Structure-Activity Relationship Studies: Comparison with natural amino acids helps elucidate the importance of specific functional groups in biological activity

Spectroscopic and Analytical Characteristics

Chemical Identifiers

Various chemical identifiers facilitate the precise identification and cataloging of 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, as shown in Table 3.

Table 3: Chemical Identifiers for 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid Enantiomers

Identifier Type(S)-enantiomer(R)-enantiomer
CAS Number18652-97-6477254-80-1
IUPAC Name(2S)-2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid(2R)-2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Common Synonyms3,4,5-Trimethoxy-L-phenylalanine3,4,5-Trimethoxy-D-phenylalanine
InChIKeyAYPXBNMIJGVJDE-QMMMGPOBSA-NNot specified in search results

Source: Data compiled from search results

Spectroscopic Properties

While specific spectroscopic data for 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is limited in the provided search results, general spectroscopic features can be anticipated based on its structure:

  • NMR Spectroscopy: Would show characteristic signals for:

    • Aromatic protons of the trimethoxyphenyl group (typically δ 6.0-7.0 ppm)

    • Three methoxy groups (typically δ 3.5-4.0 ppm)

    • Alpha-proton adjacent to the amino group

    • Diastereotopic beta-methylene protons

  • IR Spectroscopy: Would exhibit bands characteristic of:

    • N-H stretching (3300-3500 cm⁻¹)

    • C=O stretching of the carboxylic acid (1700-1725 cm⁻¹)

    • C-O-C stretching of the methoxy groups (1050-1250 cm⁻¹)

    • Aromatic C=C stretching (1450-1600 cm⁻¹)

  • Mass Spectrometry: Would show:

    • Molecular ion peak at m/z 255

    • Characteristic fragmentation pattern involving loss of methoxy groups and carboxylic acid functionality

Current Research and Future Perspectives

Recent Research Developments

Research on 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid and related compounds continues to evolve, with several promising directions:

  • Chemical Synthesis: Development of more efficient and stereoselective synthetic methods to produce the compound with high purity

  • Biological Evaluation: Investigation of its effects on various biological systems, including neuronal cells, immune cells, and cancer cell lines

  • Structural Modifications: Creation of derivatives with enhanced pharmacological properties by modifying the core structure

Future Research Directions

Several promising areas for future investigation include:

  • Incorporation into Peptides: Exploring its use as a building block in peptide-based therapeutics to confer unique properties to the resulting peptides

  • Detailed Structure-Activity Relationships: Systematic studies comparing various methoxyphenyl amino acids to establish precise structure-activity relationships

  • Target Identification: Identifying specific molecular targets with which the compound interacts, using proteomics and other advanced techniques

  • Computational Studies: Utilizing molecular modeling to predict interactions with potential biological targets and optimize structural modifications

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